molecular formula C23H24FN7 B11235176 6-(4-ethylpiperazin-1-yl)-N-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

6-(4-ethylpiperazin-1-yl)-N-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B11235176
M. Wt: 417.5 g/mol
InChI Key: VXSMCRYIDVBUOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-ethylpiperazin-1-yl)-N-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core, substituted with ethylpiperazine, fluorophenyl, and phenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-ethylpiperazin-1-yl)-N-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistency and efficiency. The process is optimized to minimize waste and maximize yield, often involving purification steps like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(4-ethylpiperazin-1-yl)-N-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate (KMnO4).

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, using reagents like sodium methoxide (NaOMe).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: NaOMe in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

6-(4-ethylpiperazin-1-yl)-N-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(4-ethylpiperazin-1-yl)-N-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-methylpiperazin-1-yl)-N-(4-chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
  • 6-(4-ethylpiperazin-1-yl)-N-(4-bromophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Uniqueness

6-(4-ethylpiperazin-1-yl)-N-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, may enhance its binding affinity and specificity for certain molecular targets.

Properties

Molecular Formula

C23H24FN7

Molecular Weight

417.5 g/mol

IUPAC Name

6-(4-ethylpiperazin-1-yl)-N-(4-fluorophenyl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C23H24FN7/c1-2-29-12-14-30(15-13-29)23-27-21(26-18-10-8-17(24)9-11-18)20-16-25-31(22(20)28-23)19-6-4-3-5-7-19/h3-11,16H,2,12-15H2,1H3,(H,26,27,28)

InChI Key

VXSMCRYIDVBUOQ-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C2=NC(=C3C=NN(C3=N2)C4=CC=CC=C4)NC5=CC=C(C=C5)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.